Ethyl 4-methoxy-3-n-propoxybenzoylformate Ethyl 4-methoxy-3-n-propoxybenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13555864
InChI: InChI=1S/C14H18O5/c1-4-8-19-12-9-10(6-7-11(12)17-3)13(15)14(16)18-5-2/h6-7,9H,4-5,8H2,1-3H3
SMILES: CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol

Ethyl 4-methoxy-3-n-propoxybenzoylformate

CAS No.:

Cat. No.: VC13555864

Molecular Formula: C14H18O5

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methoxy-3-n-propoxybenzoylformate -

Specification

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
IUPAC Name ethyl 2-(4-methoxy-3-propoxyphenyl)-2-oxoacetate
Standard InChI InChI=1S/C14H18O5/c1-4-8-19-12-9-10(6-7-11(12)17-3)13(15)14(16)18-5-2/h6-7,9H,4-5,8H2,1-3H3
Standard InChI Key FGMCDFFDGUAZHR-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC
Canonical SMILES CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC

Introduction

Synthesis

The synthesis of Ethyl 4-methoxy-3-n-propoxybenzoylformate typically follows these steps:

  • Starting Materials:

    • 4-methoxy-3-n-propoxybenzoic acid.

    • Ethanol as the alcohol source.

    • Sulfuric acid or another catalyst.

  • Reaction Conditions:

    • The esterification reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester.

  • Purification:

    • Recrystallization or distillation methods are employed to isolate the final product with high purity.

In industrial settings, advanced techniques like continuous flow processes and automated reactors can improve yield and efficiency.

Applications

Ethyl 4-methoxy-3-n-propoxybenzoylformate has diverse applications across multiple fields:

  • Medicinal Chemistry:

    • Potential antimicrobial and anticancer properties have been reported.

    • Mechanisms may involve interactions with enzymes or receptors, modulating cellular pathways or inhibiting bacterial cell wall synthesis.

  • Materials Science:

    • The compound's reactivity makes it a valuable intermediate for synthesizing polymers or advanced materials.

  • Organic Synthesis:

    • Used as a building block for creating more complex molecules due to its functional versatility.

Biological Activities

Preliminary research suggests that Ethyl 4-methoxy-3-n-propoxybenzoylformate exhibits significant biological activities:

  • Antimicrobial Activity:

    • May target bacterial enzymes critical for cell wall synthesis.

  • Anticancer Potential:

    • Likely involves modulation of cellular pathways through receptor interactions.

Further studies are required to elucidate these mechanisms fully and assess their therapeutic potential.

Comparative Analysis

The table below compares Ethyl 4-methoxy-3-n-propoxybenzoylformate with structurally similar compounds:

Compound NameStructural VariationUnique Features
Ethyl 3-methyl-4-n-propoxybenzoylformateMethyl group instead of methoxyMay exhibit different biological activity
Ethyl 4-methoxy-3-n-butoxybenzoylformateButoxy group instead of propoxyAltered solubility and reactivity properties

Understanding these variations is crucial for selecting compounds for specific applications in research and industry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator